molecular formula C8H11ClN2OS B1417777 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide CAS No. 1154151-82-2

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

Cat. No. B1417777
CAS RN: 1154151-82-2
M. Wt: 218.7 g/mol
InChI Key: OZEDIFZCRIZLKA-UHFFFAOYSA-N
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Description

“2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide” is a chemical compound with the molecular formula C7H9ClN2OS . It is used as a specialty product for proteomics research .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. The NMR data provides information about the structure of the compound, including the presence of aromatic hydrogens, the CH of thiazole, and the amide group .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The NMR data provides information about the structure of the compound, including the presence of aromatic hydrogens, the CH of thiazole, and the amide group . The InChI code and Canonical SMILES can also provide information about the molecular structure .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it has been shown to have antimicrobial activity and can also be used as luminescing biosensors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.68 g/mol, a topological polar surface area of 70.2 Ų, and a complexity of 179 . The compound also has a melting point of 130 - 132 .

Future Directions

The future directions for the study of this compound could include further investigation into its mechanism of action and potential applications in proteomics research . Further studies could also explore its potential as a luminescing biosensor .

properties

IUPAC Name

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2OS/c1-4(9)7(12)11-8-10-5(2)6(3)13-8/h4H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEDIFZCRIZLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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